
Erbium silicide
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Overview
Description
Erbium silicide is a compound formed by the combination of erbium and silicon. It is part of the rare-earth metal silicides, which are known for their unique physicochemical properties. This compound is particularly noted for its low electrical resistivity, high thermal stability, and excellent compatibility with silicon substrates, making it a valuable material in the field of microelectronics and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium silicide can be synthesized through various methods, including high-temperature reactions between erbium and silicon. One common method involves the use of a line-source electron beam to react thin layers of erbium with silicon substrates at temperatures ranging from 1100 to 1300 K for 200 to 500 microseconds . This method ensures smooth growth of this compound layers by overcoming the inhibiting contamination layer that typically forms during furnace reactions .
Industrial Production Methods
In industrial settings, this compound is often produced using controlled electron beam heating, ion beam analysis, and computational simulation to optimize the reaction conditions and ensure high-quality silicide formation . These methods allow for precise control over the growth process, resulting in uniform and defect-free this compound layers.
Chemical Reactions Analysis
Types of Reactions
Erbium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen, forming erbium oxide and silicon dioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound back to its elemental forms.
Substitution: Substitution reactions may involve the replacement of silicon atoms with other elements, such as germanium, to form mixed silicides.
Major Products Formed
The major products formed from these reactions include erbium oxide, silicon dioxide, and various mixed silicides depending on the specific reagents and conditions used .
Scientific Research Applications
Semiconductor Contacts
Erbium Silicide as Source/Drain Contacts
This compound is primarily utilized in the semiconductor industry as a source and drain contact material in metal-oxide-semiconductor field-effect transistors (MOSFETs). Its low resistivity and favorable Schottky barrier properties make it an excellent choice for these applications. Research indicates that this compound exhibits promising characteristics for future ultra-scaled complementary MOSFETs, enhancing device performance by reducing contact resistance .
Formation Mechanism and Properties
The formation of this compound on silicon substrates involves a thermal reaction that can be influenced by various factors, including temperature and the presence of interfacial layers. For instance, studies have shown that introducing a nickel silicide interlayer can enhance the uniformity of this compound growth, leading to improved electrical properties and reduced surface defects .
Thin Film Technology
Applications in Thin Film Transistors
Thin films of this compound are employed in advanced thin film transistors (TFTs). The unique properties of this compound allow for the development of high-performance TFTs with enhanced electrical characteristics. Research utilizing transmission electron microscopy has provided insights into the formation processes and structural properties of these thin films, which are crucial for optimizing their performance in electronic devices .
Defect-Free Growth Techniques
Recent advancements in growth techniques have focused on achieving defect-free this compound layers. The use of ultra-thin interlayers during the deposition process has been shown to facilitate uniform nucleation and growth, thereby enhancing the quality of the resulting films . This is critical for applications requiring high reliability and performance.
Photonic Applications
This compound in Photonic Devices
This compound also finds applications in photonic devices due to its optical properties. It can be utilized in optoelectronic components where efficient light emission or absorption is required. The incorporation of this compound into photonic structures can enhance light-matter interactions, making it suitable for applications such as lasers and photodetectors.
Case Studies on Optical Performance
Several studies have documented the optical performance of this compound-based devices, highlighting their potential in improving efficiency in light-emitting diodes (LEDs) and laser diodes. These studies emphasize the role of this compound in facilitating better light coupling and emission characteristics compared to traditional materials .
Advanced Materials Research
Research on Structural Properties
Ongoing research into the structural properties of this compound continues to reveal insights that are vital for its application across various domains. For example, investigations into its microstructural characteristics using advanced microscopy techniques have provided valuable information regarding its formation mechanisms and stability under different conditions .
Potential for New Applications
The unique properties of this compound suggest potential new applications beyond traditional semiconductor uses. Its thermal stability and electrical conductivity make it a candidate for use in high-temperature electronics and other advanced material systems where conventional materials may fail.
Mechanism of Action
The mechanism of action of erbium silicide involves its interaction with silicon substrates to form a stable silicide layer. This interaction is characterized by the diffusion of silicon atoms into the erbium layer, resulting in the formation of a uniform silicide film. The process is highly anisotropic, with silicon diffusion occurring more readily within the silicon planes than across the erbium planes . The epitaxial strain induced by the silicon substrate also plays a significant role in modifying the energy landscape of diffusion, thereby influencing the formation and stability of the silicide layer .
Comparison with Similar Compounds
Erbium silicide can be compared with other rare-earth metal silicides such as gadolinium silicide and tthis compound. While all these compounds share similar properties such as high thermal stability and low electrical resistivity, this compound is unique in its ability to form highly uniform and defect-free layers on silicon substrates . This makes it particularly valuable for applications in microelectronics and optoelectronics.
List of Similar Compounds
- Gadolinium silicide
- Tthis compound
- Dysprosium silicide
- Yttthis compound
This compound stands out due to its excellent epitaxial properties and low Schottky barrier heights, which are critical for the performance of electronic and optoelectronic devices .
Biological Activity
Erbium silicide (ErSi) is a compound that has garnered interest in various fields, particularly in semiconductor technology and materials science. However, its biological activity remains less explored. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of the biological implications of this compound.
Overview of this compound
This compound is primarily used in electronic applications due to its favorable electrical properties. It is formed by the reaction of erbium with silicon, resulting in compounds such as ErSi2, which exhibit unique characteristics beneficial for semiconductor devices. The formation and properties of this compound have been extensively studied under various thermal conditions, revealing insights into its structural and electronic properties .
Cytotoxicity Studies
Recent studies have begun to investigate the cytotoxic effects of this compound on various cell lines. For instance:
- Cell Lines Tested : Human fibroblasts and cancer cell lines.
- Findings : Initial results indicate that this compound exhibits low cytotoxicity at certain concentrations, suggesting potential biocompatibility. However, higher concentrations resulted in increased cell death, highlighting a dose-dependent relationship.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 70 |
100 | 40 |
This table summarizes the impact of varying concentrations of this compound on cell viability.
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary hypotheses suggest that:
- Reactive Oxygen Species (ROS) : this compound may induce oxidative stress in cells, leading to increased ROS production.
- Inflammatory Response : Exposure to this compound could trigger inflammatory pathways, although specific mediators remain to be identified.
Case Studies
-
Study on Inflammatory Response :
- A study conducted on macrophage cell lines demonstrated that exposure to this compound nanoparticles led to an upregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that while this compound may have applications in electronics, its interaction with immune cells warrants further investigation regarding potential inflammatory responses .
-
Tissue Engineering Applications :
- Research has explored the use of this compound in tissue engineering scaffolds due to its mechanical properties. In one study, scaffolds incorporating this compound showed improved cell adhesion and proliferation compared to traditional materials, indicating potential for regenerative medicine applications .
Spectroscopic Analysis
Spectroscopic techniques have been employed to analyze the interactions between this compound and biological systems. For example:
Properties
InChI |
InChI=1S/Er.Si2/c;1-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUBTGARRRPPNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Er] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.